Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS No.: 619306-82-0
Cat. No.: VC5015347
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate - 619306-82-0](/images/structure/VC5015347.png)
Specification
CAS No. | 619306-82-0 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 |
IUPAC Name | ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 |
Standard InChI Key | HYUFVJBUUUVJOG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC2=CC=NN2C=C1 |
Introduction
Synthesis and Reaction Optimization
Core Synthetic Routes
The synthesis typically begins with cyclization reactions between 5-aminopyrazole derivatives and β-dicarbonyl compounds. A representative protocol involves:
-
Cyclization: Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields dihydroxypyrazolopyrimidine intermediates .
-
Chlorination: Treatment with phosphorus oxychloride introduces chlorine at position 7, forming 5,7-dichloro derivatives .
-
Nucleophilic Substitution: Morpholine or pyrrolidine derivatives replace chlorides under basic conditions, achieving selectivity at position 7 due to higher reactivity .
Table 1: Representative Reaction Conditions and Yields
Functionalization Strategies
Recent advancements emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For example, coupling ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with bicyclic amines in acetonitrile at 60°C under inert atmosphere achieves 91% yield . Additionally, Sonogashira coupling introduces alkynyl groups, expanding the compound’s utility in drug design .
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
H NMR (400 MHz, DMSO-): Key signals include a triplet for the ethyl ester (δ 1.29 ppm, J = 7.2 Hz), a quartet for the methylene group (δ 4.20 ppm), and aromatic protons (δ 8.74 ppm for H-2) .
-
Mass Spectrometry: Electrospray ionization (ESI) typically shows [M+H] peaks at m/z 373.1, consistent with the molecular formula .
X-ray Crystallography
While data for the 5-carboxylate derivative is limited, related structures adopt a flattened envelope conformation in the pyrimidine ring, with intramolecular hydrogen bonds stabilizing the lattice .
Biological Activities and Mechanisms
PI3Kδ Inhibition
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives exhibit potent inhibition of PI3Kδ (IC = 2.8 nM), a kinase critical in immune cell signaling. CPL302253, a lead compound, suppresses cytokine release in macrophages and reduces airway inflammation in murine asthma models .
Anticancer Activity
Derivatives demonstrate cytotoxicity against non-small cell lung cancer (NSCLC) and leukemia cell lines (IC < 50 nM). Mechanistic studies reveal apoptosis induction via caspase-3 activation and downregulation of survivin .
Anti-inflammatory Effects
In preclinical models, these compounds reduce TNF-α and IL-6 production by >70% at 10 μM, outperforming dexamethasone in suppressing NF-κB signaling .
Applications in Drug Development
Inhalable Therapeutics
The low systemic toxicity and high lung bioavailability of CPL302253 position it as a candidate for inhaled asthma/COPD therapies. Phase I trials indicate a favorable safety profile with no reported bronchospasm .
Prodrug Design
Ester groups enable prodrug strategies, enhancing oral absorption. Hydrolysis in vivo releases the active carboxylic acid, which exhibits improved target binding (K = 0.8 nM) .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyrazolopyrimidine Derivatives
Compound | Target | IC (nM) | Selectivity Index (vs PI3Kα) |
---|---|---|---|
Ethyl 5-carboxylate derivative | PI3Kδ | 2.8 | >100 |
5-Chloro-3-carboxylate | PI3Kγ | 15.4 | 12 |
7-Hydroxy-5-carboxylate | COX-2 | 230 | N/A |
The 5-carboxylate substitution confers superior PI3Kδ selectivity, while chloro analogs show broader kinase inhibition .
Future Directions and Challenges
-
Clinical Translation: Scaling up synthesis while maintaining >98% purity remains challenging due to byproducts in chlorination steps .
-
Resistance Mitigation: Combining PI3Kδ inhibitors with checkpoint blockers (e.g., anti-PD-1) may overcome tumor resistance .
-
Formulation Optimization: Nanoparticle encapsulation could enhance pulmonary delivery efficiency for inhaled applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume